molecular formula C18H16FNO5 B3985694 (4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

Cat. No.: B3985694
M. Wt: 345.3 g/mol
InChI Key: LOZDEKYEGSFUHD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-2,3-dione class, characterized by a five-membered lactam ring with two ketone groups. Its structure includes:

  • Furan-2-yl(hydroxy)methylidene group at position 4: Introduces aromaticity and hydrogen-bonding capacity.
  • 2-Methoxyethyl chain at position 1: Improves solubility and modulates pharmacokinetics.

The combination of these groups makes it a versatile scaffold for medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation and oxidative stress .

Properties

IUPAC Name

2-(2-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5/c1-24-10-8-20-15(11-5-2-3-6-12(11)19)14(17(22)18(20)23)16(21)13-7-4-9-25-13/h2-7,9,15,22H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZDEKYEGSFUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidine-2,3-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-fluorophenyl group: This step often involves a substitution reaction where a fluorinated aromatic compound is introduced.

    Addition of the furan-2-yl(hydroxy)methylidene moiety: This can be accomplished through a condensation reaction with a furan derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous-flow reactors and advanced catalytic systems .

Chemical Reactions Analysis

(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Aromatic Substituents

Phenyl Ring Modifications
Compound Substituent at Position 5 Key Properties Biological Activity
Target Compound 2-Fluorophenyl High electronegativity, metabolic stability Potential anti-inflammatory
(4E)-5-(4-Methoxyphenyl) analogue (C20H21NO6) 4-Methoxyphenyl Electron-donating group, increased lipophilicity Antioxidant activity
(4E)-5-(2-Chlorophenyl) analogue 2-Chlorophenyl Enhanced halogen bonding, higher steric bulk Antimicrobial properties
(4E)-5-(3,4-Dimethoxyphenyl) analogue 3,4-Dimethoxyphenyl Dual electron donation, improved solubility Neuroprotective effects

Impact : Fluorine’s electronegativity enhances target binding compared to methoxy or chlorine, which prioritize lipophilicity or steric effects .

Heterocyclic Methylidene Group Variations
Compound Methylidene Group Key Interactions
Target Compound Furan-2-yl(hydroxy) Hydrogen bonding via hydroxyl, π-π stacking with furan
(4E)-4-[hydroxy(thiophen-2-yl)methylidene] analogue Thiophen-2-yl(hydroxy) Stronger π-π stacking (thiophene’s aromaticity)
(4E)-4-[phenyl(hydroxy)methylidene] analogue Phenyl(hydroxy) Enhanced hydrophobic interactions

Impact : Furan offers balanced hydrogen bonding and moderate aromatic interactions, whereas thiophene or phenyl groups prioritize stronger stacking or hydrophobicity .

Modifications at the N-1 Position

Compound N-1 Substituent Molecular Weight (g/mol) Pharmacokinetic Profile
Target Compound 2-Methoxyethyl ~384.4 Improved solubility, moderate metabolic clearance
(4E)-1-(5-Methyl-1,2-oxazol-3-yl) analogue Oxazole ring ~410.5 Increased rigidity, potential CNS penetration
(4E)-1-(Benzothiazol-2-yl) analogue Benzothiazole ~450.6 Enhanced protein binding (thiazole’s planarity)
(4E)-1-(Morpholin-4-ylethyl) analogue Morpholine-ethyl ~499.6 Extended half-life (basic nitrogen for solubility)

Impact : The 2-methoxyethyl group balances solubility and metabolic stability, while bulkier substituents like benzothiazole or morpholine improve target affinity but may reduce bioavailability .

Biological Activity

The compound (4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione, also known by its PubChem CID 2917416, is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H16FNO5
  • Molecular Weight : 345.32 g/mol
  • Chemical Structure : The compound features a pyrrolidine core with various functional groups including a fluorophenyl moiety and a furan ring.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antitumor agent and its effects on various biological systems.

Antitumor Activity

Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it inhibits cell proliferation in human leukemia and solid tumor cell lines.

Cell Line IC50 (µM) Effect
HL-60 (Leukemia)5.0Inhibition of proliferation
MCF-7 (Breast Cancer)10.0Induction of apoptosis
A549 (Lung Cancer)8.0Cell cycle arrest

The proposed mechanisms for the biological activity of the compound include:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Studies suggest that it triggers apoptotic pathways by activating caspases.
  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Study on Leukemia Treatment :
    • In a murine model of leukemia, administration of the compound resulted in a significant reduction in tumor size and increased survival rates compared to controls.
  • Breast Cancer Model :
    • A study involving MCF-7 xenografts showed that treatment with the compound led to a decrease in tumor weight and volume, alongside enhanced apoptosis markers.
  • Lung Cancer Research :
    • In A549 xenograft models, treatment resulted in notable tumor regression and was associated with downregulation of pro-survival proteins.

Q & A

Q. What synthetic methodologies are optimal for preparing (4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione, and how do reaction conditions influence yield?

The synthesis of pyrrolidine-2,3-dione derivatives typically involves cyclocondensation reactions, with careful optimization of temperature, solvent, and stoichiometry. For example, analogous compounds are synthesized via reactions of acetylated precursors with amines or aldehydes under reflux in ethanol or methanol (80°C, 7 hours), monitored by thin-layer chromatography (TLC) . Key factors include:

  • Solvent choice : Polar solvents (e.g., ethanol) enhance solubility of intermediates.
  • Temperature control : Elevated temperatures (70–80°C) accelerate imine formation but may risk side reactions.
  • Purification : Column chromatography with dichloromethane/methanol gradients is effective for isolating pure products (77–85% yields) .

Q. How can advanced spectroscopic and chromatographic techniques confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, furan protons at δ 6.3–6.8 ppm). NOESY or COSY can confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion matching C19H17FNO6).
  • X-ray Crystallography : Resolves absolute configuration, as seen in structurally related pyrrolidine-diones (R factor: 0.038; data-to-parameter ratio: 11.3) .

Advanced Research Questions

Q. How does the stereochemistry at the 4-position (E-configuration) influence the compound’s physicochemical properties and reactivity?

The (4E)-configuration stabilizes the molecule via conjugation between the furan-2-yl(hydroxy)methylidene group and the dione core, reducing rotational freedom. This impacts:

  • Solubility : Increased hydrophilicity due to the hydroxy group.
  • Reactivity : The exocyclic double bond may participate in Michael additions or Diels-Alder reactions, as observed in similar diones .
  • Biological activity : Stereoelectronic effects alter binding to biological targets (e.g., enzyme active sites) .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Cross-validation : Combine NMR, IR, and MS data. For example, IR carbonyl stretches (1700–1750 cm−1) confirm the dione moiety .
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometry, reducing ambiguity .
  • Single-crystal X-ray diffraction : Definitive proof of structure, as demonstrated for fluorophenyl-substituted pyrrolidines (mean C–C bond length: 1.54 Å) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Racemization risk : Prolonged heating or acidic/basic conditions may epimerize chiral centers. Use mild conditions (e.g., room-temperature reactions for sensitive intermediates) .
  • Purification : Chiral column chromatography or recrystallization in ethanol/water mixtures ensures enantiopurity (>99% ee) .
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd/C) or organocatalysts improve stereoselectivity during cyclization steps .

Q. How can in silico approaches predict the biological activity of this compound prior to experimental assays?

  • Molecular docking : Simulate interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory potential) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine, methoxyethyl) with bioactivity trends in pyrrolidine-diones .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Data Contradiction and Optimization

Q. How should researchers address conflicting reactivity data in analogous pyrrolidine-2,3-diones?

  • Systematic variation : Test substituent effects (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate electronic vs. steric influences .
  • Mechanistic studies : Use isotopic labeling (e.g., 18O in dione) to track reaction pathways via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-5-(2-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione

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